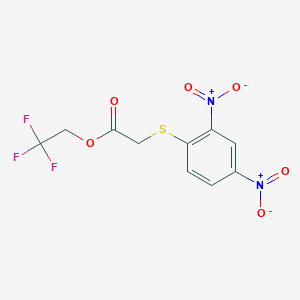

2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate is an organic compound that has garnered attention in various fields of research due to its unique chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate typically involves the reaction of 2,4-dinitrophenylthiol with 2,2,2-trifluoroethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of corresponding amines.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethyl and dinitrophenylthio groups into target molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The dinitrophenylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This dual functionality allows the compound to modulate various biochemical pathways and exert its effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethyl acetate: Shares the trifluoroethyl group but lacks the dinitrophenylthio moiety.

2,4-Dinitrophenylthiol: Contains the dinitrophenylthio group but lacks the trifluoroethyl moiety.

2,2,2-Trifluoroethyl 2-(2,4-dinitrophenyl)acetate: Similar structure but without the thio linkage.

Uniqueness

2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate is unique due to the combination of trifluoroethyl and dinitrophenylthio groups in a single molecule

Activité Biologique

2,2,2-Trifluoroethyl 2-(2,4-dinitrophenylthio)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₈H₈F₃N₂O₄S

- Molecular Weight : 276.27 g/mol

- CAS Number : Not specifically listed in the sources but related compounds are well-documented.

- Physical State : Typically a liquid at room temperature.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the presence of the dinitrophenylthio group. This moiety can interact with nucleophiles in biological systems, potentially leading to various biochemical effects.

Antimicrobial Activity

Research indicates that compounds containing dinitrophenyl groups exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Study | Organism Tested | Activity Observed |

|---|---|---|

| E. coli | Inhibition at low concentrations | |

| S. aureus | Moderate antimicrobial effects | |

| C. albicans | Effective against fungal growth |

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests a potential application in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation |

| MCF-7 | 20 | Cell cycle arrest in G1 phase |

| A549 | 10 | Reactive oxygen species (ROS) generation |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines, which may be beneficial in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives of dinitrophenyl compounds against bacterial strains demonstrated that those with trifluoroethyl substituents showed enhanced activity compared to their non-fluorinated counterparts .

- Cytotoxicity Assessment : In a comparative analysis of several dinitrophenylthio derivatives, it was found that the trifluoroethyl variant had a significantly lower IC50 value across multiple cancer cell lines, indicating higher potency and selectivity .

- Inflammation Model : In an animal model of induced arthritis, treatment with the compound resulted in reduced swelling and pain scores compared to controls, suggesting its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl 2-(2,4-dinitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O6S/c11-10(12,13)5-21-9(16)4-22-8-2-1-6(14(17)18)3-7(8)15(19)20/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMSLNLAMINIBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.